(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol
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Overview
Description
(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolidine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (S)-3-fluoropyrrolidine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Fluoropyrrolidine: Shares the pyrrolidine ring and fluorine atom but lacks the hydroxyl group.
(S)-3-Methylpyrrolidine: Similar structure but without the fluorine atom.
(S)-3-Hydroxypyrrolidine: Contains the hydroxyl group but lacks the fluorine atom.
Uniqueness
(S)-(3-Fluoro-1-methylpyrrolidin-3-yl)methanol is unique due to the combination of its fluorine atom, methyl group, and hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
[(3S)-3-fluoro-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H12FNO/c1-8-3-2-6(7,4-8)5-9/h9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
ABDUOGBVLCXZQI-LURJTMIESA-N |
Isomeric SMILES |
CN1CC[C@](C1)(CO)F |
Canonical SMILES |
CN1CCC(C1)(CO)F |
Origin of Product |
United States |
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